molecular formula C11H12OS B8739547 1-(4-Cyclopropylsulfanylphenyl)ethanone CAS No. 918967-33-6

1-(4-Cyclopropylsulfanylphenyl)ethanone

Cat. No.: B8739547
CAS No.: 918967-33-6
M. Wt: 192.28 g/mol
InChI Key: IXCYVKHRSWQORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropylsulfanylphenyl)ethanone is an aromatic ketone characterized by a cyclopropylsulfanyl substituent at the para position of the phenyl ring and an acetyl group (ethanone) attached to the aromatic system. Its molecular formula is C₁₁H₁₂OS, with a molecular weight of 192.27 g/mol.

Properties

CAS No.

918967-33-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

1-(4-cyclopropylsulfanylphenyl)ethanone

InChI

InChI=1S/C11H12OS/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3

InChI Key

IXCYVKHRSWQORD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC2CC2

Origin of Product

United States

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)cyclopropyl]ethanone (C₁₁H₁₁ClO)

  • Key Differences :
    • The chlorine atom on the phenyl ring (vs. cyclopropylsulfanyl in the target compound) introduces strong electron-withdrawing effects, altering electronic density and reaction kinetics.
    • Molecular weight (194.66 g/mol ) is higher due to chlorine’s atomic mass compared to sulfur in the target compound.
  • Implications :
    • Chlorine’s electronegativity may enhance stability in electrophilic aromatic substitution but reduce nucleophilic attack susceptibility compared to sulfur-containing analogs .

1-(2-Chlorophenyl)ethanone (C₈H₇ClO)

  • Key Differences: Chlorine is at the ortho position (vs. para-substituted cyclopropylsulfanyl), increasing steric hindrance near the ketone group.
  • Implications :
    • Ortho-substituted compounds often exhibit lower melting points and altered reactivity due to proximity effects .

Functional Group and Regulatory Variations

1-(1-Chlorocyclopropyl)ethanone (C₅H₇ClO)

  • Key Differences :
    • Chlorine is directly attached to the cyclopropane ring (vs. sulfur in the target compound).
    • Smaller molecular weight (118.56 g/mol ) due to the absence of a phenyl group.
  • Regulatory Notes: Subject to significant new use reporting requirements under PMN P–05–776, highlighting regulatory scrutiny of chlorinated cyclopropanes .

1-(4-Methylphenyl)-1-cyclopropyl ethanol (C₁₂H₁₆O)

  • Key Differences: Ethanol functional group (vs. ethanone) introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight (176.26 g/mol) differs due to the hydroxyl group.
  • Implications :
    • Alcohols generally exhibit higher boiling points and metabolic oxidation pathways compared to ketones .

Cycloalkyl and Aromatic Ketone Analogs

Cyclopropyl(phenyl)methanone (C₁₀H₁₀O)

  • Key Differences :
    • Ketone is directly attached to the cyclopropane ring (vs. phenyl ring in the target compound).
    • Molecular weight (146.19 g/mol ) is lower due to the absence of sulfur.
  • Implications :
    • Structural rigidity from the cyclopropane-ketone linkage may limit conformational flexibility in synthetic applications .

1-(4-Cyclohexylphenyl)ethan-1-one (C₁₄H₁₈O)

  • Key Differences: Cyclohexyl group (vs. Higher molecular weight (202.29 g/mol) due to additional carbon atoms.
  • Implications :
    • Increased hydrophobicity may enhance lipid membrane permeability in biological systems .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Notable Properties
1-(4-Cyclopropylsulfanylphenyl)ethanone Cyclopropylsulfanyl (para) C₁₁H₁₂OS 192.27 Target compound; sulfur enhances electron delocalization
1-[2-(4-Chlorophenyl)cyclopropyl]ethanone 4-Chlorophenyl (cyclopropane) C₁₁H₁₁ClO 194.66 Electron-withdrawing Cl affects reactivity
1-(1-Chlorocyclopropyl)ethanone Chlorocyclopropyl C₅H₇ClO 118.56 Subject to regulatory reporting
1-(2-Chlorophenyl)ethanone 2-Chlorophenyl C₈H₇ClO 154.59 Ortho-substitution increases steric effects
1-(4-Methylphenyl)-1-cyclopropyl ethanol Cyclopropyl, hydroxyl (para) C₁₂H₁₆O 176.26 Alcohol group improves solubility

Table 2: Regulatory and Functional Group Impact

Compound Functional Group Regulatory Status Key Impact
This compound Ketone Not specified in evidence Likely lower regulatory scrutiny vs. Cl analogs
1-(1-Chlorocyclopropyl)ethanone Ketone Significant new uses reported Chlorine triggers environmental monitoring
1-(4-Methylphenyl)-1-cyclopropyl ethanol Alcohol Discontinued commercial status Functional group affects metabolic pathways

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